![molecular formula C23H19N3O3S2 B2787294 4-(indolin-1-ylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 361170-54-9](/img/structure/B2787294.png)
4-(indolin-1-ylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a hybrid of indolin-2-one and benzo[d]thiazol-2-yl moieties . These types of compounds have been studied for their potential biological activities .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds have been synthesized through various reactions . For instance, thiazolidin-4-one derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine have been synthesized .Aplicaciones Científicas De Investigación
Antibacterial Activity
This compound has been synthesized and evaluated for its antibacterial effects. Specifically, it was tested against Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus) . Among the tested compounds, compound 7d exhibited susceptibility against S. aureus . Further research in this area could explore its potential as an antibacterial agent.
Anticancer Properties
The same compound was also investigated for its cytotoxic effects on cancer cells. Notably, it showed potency against several cancer cell lines:
The most potent compound against these tumor cells was compound 7g . DAPI staining of cancer cell lines treated with 7g revealed cell death. Additionally, apoptosis occurred in A549 cells, as evidenced by up-regulated Bax expression and down-regulated Bcl-2 expression from the mitochondrial pathway of apoptosis . This suggests that compound 7g could be a promising candidate for cancer therapy strategies.
Targeting Mnk-eIF4E Axis
Another study explored derivatives of this compound, specifically 4-(indolin-1-yl)-6-substituted-pyrimido[3,2-]pyrimidines . These derivatives exhibited high potency against Mnk1 and Mnk2 kinases (with IC values of 0.8 and 1.5 nM, respectively). They also demonstrated good selectivity among 30 selected kinases. Furthermore, these compounds inhibited the growth of MOLM-13 and K562 cell lines and down-regulated downstream proteins such as eIF4E , Mcl-1 , and c-myc .
Propiedades
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S2/c1-15-5-4-8-20-21(15)24-23(30-20)25-22(27)17-9-11-18(12-10-17)31(28,29)26-14-13-16-6-2-3-7-19(16)26/h2-12H,13-14H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFWVGSQFWNMHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(indolin-1-ylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

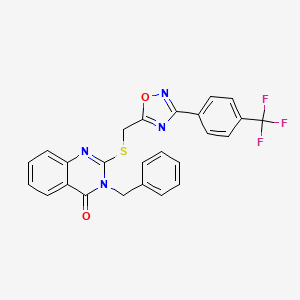
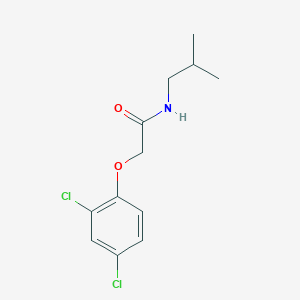
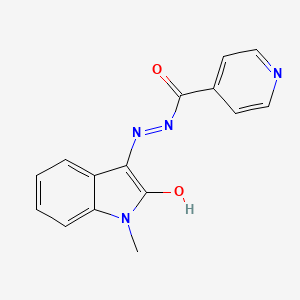
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2787219.png)
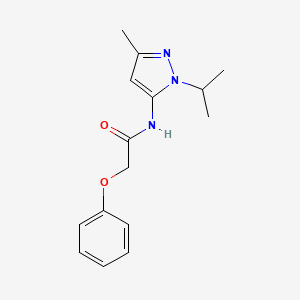
![(1R,4R)-N-butyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2787222.png)
![8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2787223.png)
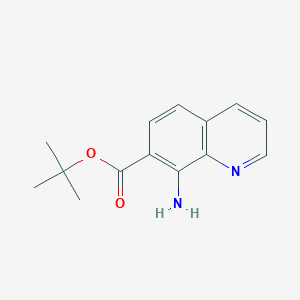
![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2787226.png)
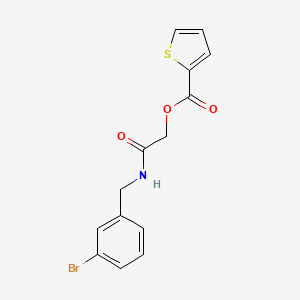
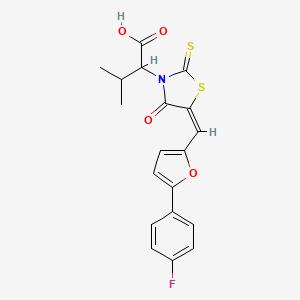
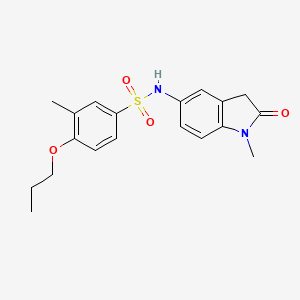
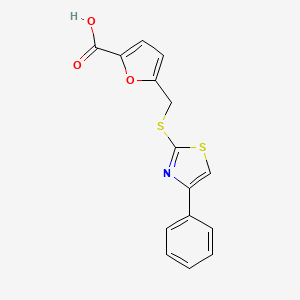
![3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2787234.png)